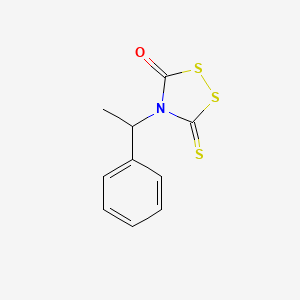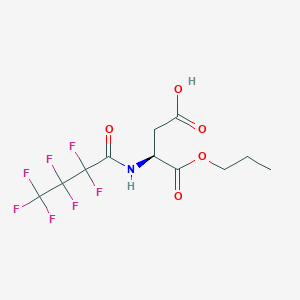![molecular formula C14H11N3O B14380624 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 88059-54-5](/img/structure/B14380624.png)
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a m-tolyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of amidoximes with acyl reagents. A common method includes the O-acylation of amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the biological activity of the oxadiazole ring.
Material Science: It is used in the development of high-energy materials and energetic compounds.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, kinases, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer has been studied for its anticancer potential and other biological activities.
Uniqueness
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the pyridine ring differentiates it from other oxadiazole derivatives, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88059-54-5 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-9H,1H3 |
Clave InChI |
IBTAWSWYHNVHJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Solubilidad |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


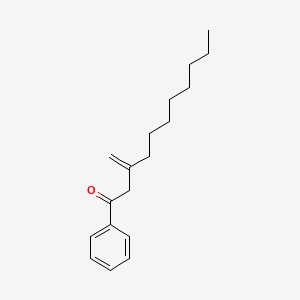
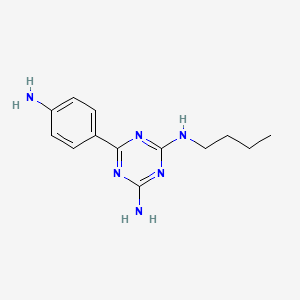
![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)

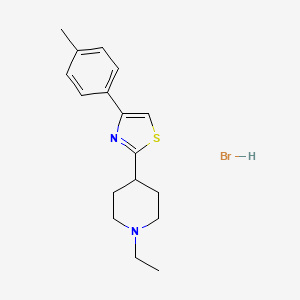
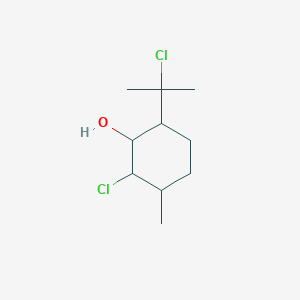
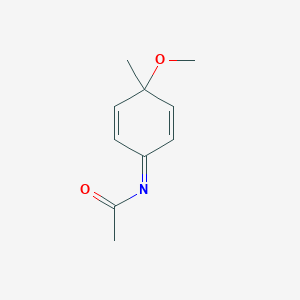
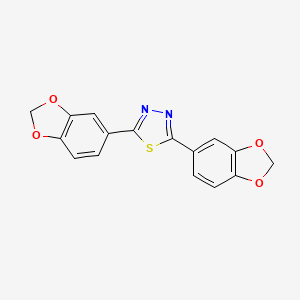

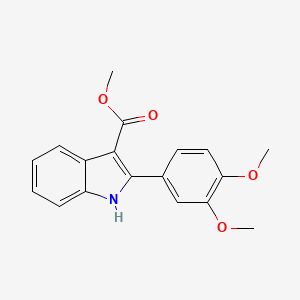
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
